5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative characterized by its molecular formula and a molecular weight of approximately 167.16 g/mol. It features a formyl group at the 5-position and carboxylic acid functionality at the 3-position of the pyrrole ring. This compound is slightly soluble in water and is typically used as an important raw material and intermediate in various organic synthesis processes, particularly in pharmaceuticals, agrochemicals, and dyestuffs .
The chemical reactivity of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is primarily attributed to its functional groups. It can undergo:
These reactions make it a versatile intermediate for synthesizing more complex organic molecules.
Research indicates that 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid exhibits biological activities relevant to medicinal chemistry. It has been studied for its potential as a kinase inhibitor, which may have implications in cancer treatment . Additionally, its derivatives might possess anti-inflammatory and antimicrobial properties, although further studies are needed to confirm these effects.
Several synthesis methods for 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been documented:
The primary applications of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid include:
Interaction studies involving 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid have focused on its binding affinity with various biological targets, particularly kinases. The compound's structure allows it to interact with specific enzyme sites, potentially modulating their activity. Such studies are crucial for understanding its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | Contains an ethyl ester instead of a carboxylic acid group. |
| 2,4-Dimethylpyrrole | C7H9N | Lacks the formyl and carboxylic groups; simpler structure. |
| 5-Acetyl-2,4-dimethylpyrrole | C9H11NO | Contains an acetyl group instead of a formyl group; different reactivity profile. |
These compounds highlight the uniqueness of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid due to its specific functional groups that confer distinct chemical properties and biological activities.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid represents a significant intermediate in pharmaceutical synthesis, particularly in the production of anticancer drugs such as sunitinib [1]. The development of efficient synthetic routes for this compound has been the focus of considerable research, with approaches ranging from traditional batch methods to advanced continuous flow processes [1] [2]. This article examines the various synthetic methodologies and optimization strategies employed in the preparation of this important pyrrole derivative.
Conventional batch synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multiple sequential steps, with isolation and purification of intermediates at each stage [1]. These approaches, while well-established, often suffer from extended reaction times, variable yields, and significant waste generation [2] [3].
The synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid commonly begins with the formation of the pyrrole core structure through condensation reactions [4]. The Hantzsch pyrrole synthesis represents one of the fundamental approaches, involving the reaction of β-ketoesters with ammonia (or primary amines) and α-haloketones to yield substituted pyrroles [5] [6].
The mechanism of the Hantzsch pyrrole synthesis proceeds through several key steps:
An alternative approach utilizes the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group (typically an ester) adjacent to a carbonyl group [7]. This method requires zinc and acetic acid as catalysts and can proceed at room temperature [7]. Due to the tendency of α-aminoketones to self-condense, they must be prepared in situ, usually from the relevant oxime via the Neber rearrangement [7] [8].
The traditional batch synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid typically follows a 5-step sequence, as outlined in Table 1 [1] [9].
Table 1: Traditional Batch Synthesis Steps for 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
| Step | Reaction | Typical Conditions | Yield (%) |
|---|---|---|---|
| 1 | Formation of pyrrole core structure | Hantzsch or Knorr synthesis | 60-75 |
| 2 | Esterification | Acid catalysis, alcohol | 80-90 |
| 3 | Decarboxylation of pyrrole-2-carboxylic acid | Heat, solvent-free or high-boiling solvent | 70-85 |
| 4 | Formylation at C-5 position | Vilsmeier-Haack conditions | 75-95 |
| 5 | Hydrolysis of ester to carboxylic acid | Aqueous base, followed by acidification | 90-95 |
The overall yield of this multistep process typically ranges from 30-50%, with significant variations depending on reaction conditions and purification methods employed [1] [9].
The introduction of the formyl group at the C-5 position of the pyrrole ring represents a critical step in the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [9] [10]. The Vilsmeier-Haack formylation is the most commonly employed method, utilizing a combination of dimethylformamide and phosphorus oxychloride to generate an iminium salt intermediate that reacts with the electron-rich pyrrole ring [10] [11].
A detailed procedure for the formylation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester involves:
This procedure typically yields 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester in nearly quantitative yield (95-100%) [12].
The carboxylic acid functionality is typically introduced through hydrolysis of the corresponding ester [2] [9]. A representative procedure involves:
This hydrolysis step typically proceeds with yields of 90-95% [2] [9].
Alternative formylation techniques have been explored, including the use of sterically crowded amides to achieve selective C-3 formylation of pyrroles [11]. The regioselectivity of formylation can be influenced by both steric features of the substrates and the reagents employed [11].
Recent years have witnessed significant advancements in the application of continuous flow technology to the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [1] [13]. This approach offers numerous advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety profiles, reduced reaction times, and increased yields [1] [3].
Microreactor technology has emerged as a powerful tool for process intensification in the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [1] [13]. The translation of the traditional 5-step batch synthesis into optimized continuous flow processes has demonstrated superior performance in terms of reaction yields, selectivity, and significantly shorter reaction times [1] [13].
The continuous flow synthesis of pyrrole derivatives utilizing microreactors has been extensively studied, with optimization efforts focusing on channel dimensions, flow rates, residence times, and temperature profiles [14] [15]. In one notable study, a flow chemistry method for pyrrole synthesis was optimized in microreactors with volumes ranging from 0.13 to 7 μL, achieving yields approaching 100% [14] [15]. This method was subsequently scaled up using a 9.6-mL internal volume, glass, microstructured flow reactor, enabling production of a pyrrole derivative at a rate of 55.8 g per hour [14] [15].
For the specific synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, microreactor-based process intensification has demonstrated remarkable improvements over batch processes [1] [13]. The continuous flow synthesis of the four intermediates leading to the target compound showed excellent enhancements in reaction yields and selectivity, along with dramatically reduced reaction times [1] [13].
A particularly innovative approach involves the one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones [3] [16]. This method utilizes the hydrogen bromide generated as a by-product in the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, providing the corresponding acids in a single microreactor [3] [16]. This protocol has been successfully applied to the multistep synthesis of pyrrole-3-carboxamides in a single continuous process [3] [17].
The advantages of microreactor-based process intensification for the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid include:
The optimization of residence time distribution represents a critical aspect of continuous flow synthesis development for 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [1] [19]. Residence time distribution (RTD) characterization is essential for describing the entire reaction process in continuously driven reactors, as it directly impacts conversion, selectivity, and product quality [19].
Studies on residence time distribution in microreactors have employed various techniques, including fluorescence microscopy to observe the broadening of sample pulses [19]. The actual residence time distribution can be calculated through deconvolution of temporal concentration distributions at input and output locations using fast Fourier transformations [19].
Research has shown that the residence time distribution in packed bed microreactors differs from conventional macroscopic packed bed reactors due to the relatively large boundary layer with high porosity at the channel walls compared to the overall reaction volume [19]. A narrower residence time distribution, which is generally desirable for improved selectivity and yield, can be achieved by increasing gas flow rate in segmented gas/liquid flow systems [19].
For the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, residence time optimization studies have focused on:
These optimization efforts have led to significant reductions in overall process time, with the continuous flow synthesis completing in a fraction of the time required for the traditional batch approach [1] [13].
The application of green chemistry principles to the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has gained increasing attention, driven by environmental concerns and economic considerations [1] [20]. These approaches aim to develop more sustainable synthetic routes by minimizing waste generation, reducing energy consumption, and employing safer reagents and solvents [20] [21].
Solvent selection plays a crucial role in the green chemistry approach to synthesizing 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [20] [21]. Traditional methods often employ hazardous solvents such as dichloromethane, dimethylformamide, and glacial acetic acid, which pose environmental and health concerns [22] [21].
Recent advances in solvent selection for pyrrole synthesis include:
A particularly noteworthy approach involves the use of a low melting mixture of N,N'-dimethylurea and L-(+)-tartaric acid for the Paal-Knorr condensation reaction in pyrrole synthesis [23]. This methodology is simple, rapid, environmentally friendly, and high-yielding, achieving impressive results under operationally simple reaction conditions without involving hazardous catalysts or unsafe volatile organic solvents [23].
Waste minimization strategies in the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid include:
These approaches align with the principles of green chemistry by reducing the environmental impact of the synthetic process while often improving efficiency and economic viability [20] [21].
The development of efficient catalytic systems represents a key aspect of green chemistry approaches to the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [20] [24]. Catalysts can significantly enhance reaction rates, improve selectivity, and enable milder reaction conditions, thereby reducing energy consumption and waste generation [20] [24].
Recent advances in catalytic systems for pyrrole synthesis include:
The advantages of these catalytic systems include:
The development of these catalytic systems represents a significant advancement in the green chemistry approach to pyrrole synthesis, offering more sustainable routes to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and related compounds [20] [24] [26].
Thermal Stability Characteristics
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid demonstrates considerable thermal stability with a melting point of 283°C [1] [2]. The compound exhibits a decomposition temperature exceeding 286°C [3], indicating robust thermal behavior suitable for various synthetic applications. The predicted boiling point of 374.9 ± 42.0°C at 760 mmHg [1] [2] suggests that the compound can withstand moderate heating conditions without significant degradation.
Thermal Decomposition Mechanisms
Research on pyrrole derivatives reveals that thermal decomposition typically follows several mechanistic pathways [4]. For carboxylic acid-containing pyrroles, the primary decomposition routes involve:
| Property | Value | Reference |
|---|---|---|
| Melting Point | 283°C | Multiple sources [1] [2] |
| Boiling Point (predicted) | 374.9 ± 42.0°C | Predicted value [1] |
| Decomposition Temperature | >286°C | Safety data sheet [3] |
| Flash Point | 180.5 ± 27.9°C | Predicted value [1] |
| Density (predicted) | 1.342 ± 0.06 g/cm³ | Predicted value [1] |
| Vapor Pressure (25°C) | 0.0 ± 0.9 mmHg | Predicted value [1] |
Aqueous Solubility Profile
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid exhibits limited water solubility, being classified as "slightly soluble in water" [2] [7] [8]. This reduced aqueous solubility is attributed to the hydrophobic nature of the dimethyl-substituted pyrrole ring system, which counteracts the hydrophilic carboxylic acid functionality [9].
Organic Solvent Compatibility
The compound shows enhanced solubility in organic solvents, particularly polar aprotic and protic systems:
Related ethyl ester derivatives demonstrate good solubility in dichloromethane and ethanol [9], suggesting that derivatization can significantly improve organic phase compatibility.
Solubility Enhancement Factors
The compound's solubility can be influenced by:
| Solvent/Medium | Solubility | Notes |
|---|---|---|
| Water | Slightly soluble | Limited due to hydrophobic pyrrole ring [7] [8] |
| Aqueous Base | Slightly soluble | Enhanced in basic conditions [2] |
| DMSO | Slightly soluble | Organic polar solvent [2] |
| Methanol | Slightly soluble | Organic polar solvent [2] |
| Dichloromethane | Soluble (for ester analog) | Good solubility for related ester [9] |
| Ethanol | Soluble (for ester analog) | Good solubility for related ester [9] |
Predicted Acid Dissociation Constants
Computational predictions indicate that 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has a predicted pKa value of 5.56 ± 0.50 [2] [7] for the carboxylic acid functionality. This value falls within the expected range for substituted aromatic carboxylic acids, which typically exhibit pKa values between 4-5 due to the electron-withdrawing effects of the aromatic system.
Electronic Effects on Acidity
The presence of the formyl group at the 5-position and methyl substituents at the 2- and 4-positions influences the acid strength through:
Comparative Acid-Base Properties
The compound possesses two potentially ionizable protons:
Partition Coefficient and Lipophilicity
The calculated LogP value of 1.52 [1] indicates moderate lipophilicity, balancing hydrophilic carboxylic acid character with lipophilic pyrrole ring properties. The topological polar surface area of 70.16 Ų [1] suggests reasonable membrane permeability characteristics.
| Parameter | Value | Description |
|---|---|---|
| Predicted pKa | 5.56 ± 0.50 | Predicted value for the carboxylic acid group [2] [7] |
| Carboxylic acid pKa | ~4-5 (typical) | Expected range for substituted carboxylic acids |
| Pyrrole NH pKa | ~17 (typical) | Expected value for pyrrole NH |
| LogP | 1.52 | Partition coefficient (octanol/water) [1] |
| Topological Polar Surface Area | 70.16 Ų | Polar surface area calculation [1] |
Current Crystallographic Knowledge
Limited crystallographic data exists for 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid itself. However, extensive structural studies have been conducted on the closely related ethyl ester derivative, which provides insights into the solid-state behavior of this compound class [10].
Structural Analysis of Related Compounds
Crystal structure analysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate reveals that the molecule adopts an approximately planar conformation with root-mean-square deviation from planarity of 0.038 Å [10]. The crystal packing is stabilized by:
Polymorphic Potential
While specific polymorph screening studies have not been reported for 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, several factors suggest potential for polymorphism:
Moisture Sensitivity Evaluation
Current literature provides limited specific data on the hygroscopic properties of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. However, storage recommendations consistently specify the need for dry conditions [2] [7] [11], suggesting some degree of moisture sensitivity.
Storage Stability Requirements
Recommended storage conditions include:
Hygroscopicity Factors
The compound's hygroscopic behavior is influenced by:
Stability Monitoring
Quality control measures for moisture content include:
| Property | Value | Conditions |
|---|---|---|
| Physical Form | Solid | Room temperature [2] |
| Color | Yellow/Beige crystalline | Pure compound [2] |
| Crystal System | Not determined | Requires X-ray analysis |
| Storage Requirements | Cool, dry place, sealed | Away from oxidizing agents [2] [7] |
| Hygroscopicity Assessment | Not extensively studied | Limited moisture sensitivity data |
| Refractive Index | 1.625 | Predicted value [1] |
Irritant